
1-Chloro-4-(methoxymethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(methoxymethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxymethyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(methoxymethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C8H9ClO+HNO3→C8H8ClNO3+H2O
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1-Chloro-4-(methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(methoxymethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids, through chemical reactions.
Medicine: Derivatives of this compound may have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(methoxymethyl)-2-nitrobenzene depends on its specific application. For example, in biological systems, the compound may interact with cellular components through its nitro and methoxymethyl groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but may include enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(methoxymethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-4-(methoxymethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-4-nitrobenzene: Lacks the methoxymethyl group, which affects its solubility and reactivity.
1-Chloro-2-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
1-chloro-4-(methoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ASLRGPXPEXGGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


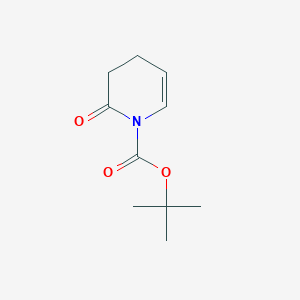
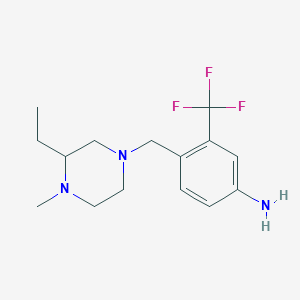



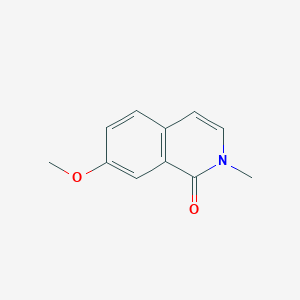
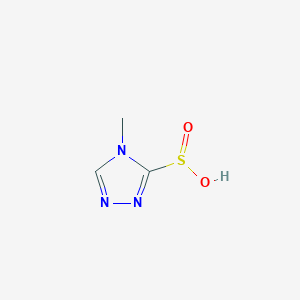
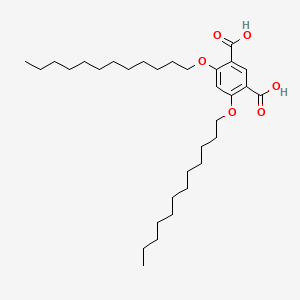
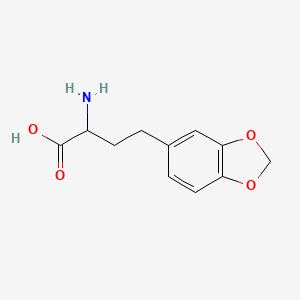

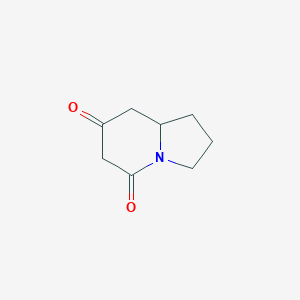
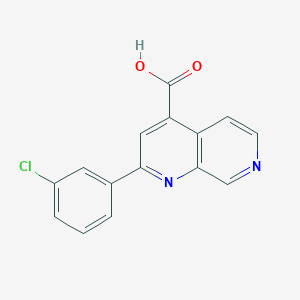

![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
